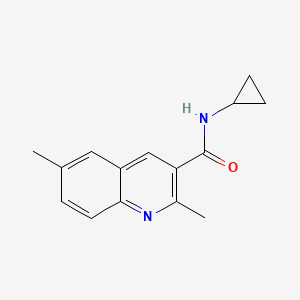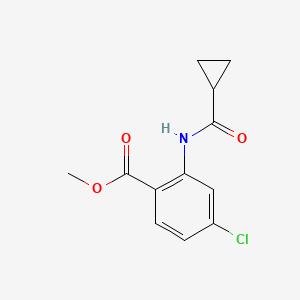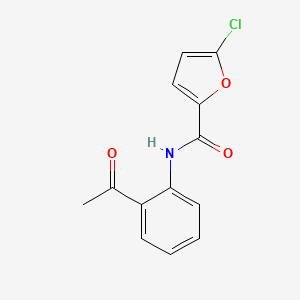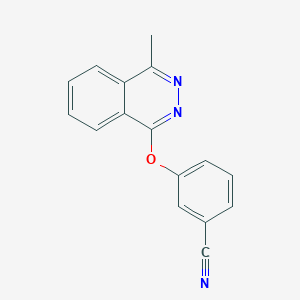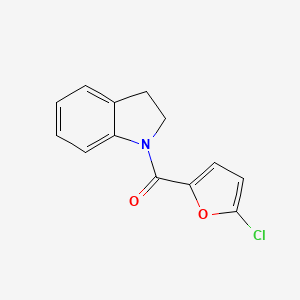
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as JWH-018, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. It was first synthesized in 1995 by John W. Huffman, a professor at Clemson University, as part of his research on the endocannabinoid system. JWH-018 is a potent agonist of the CB1 and CB2 receptors, and it has been used extensively in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone works by binding to the CB1 and CB2 receptors in the brain and body, which are part of the endocannabinoid system. This system plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and immune function. When (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone binds to these receptors, it activates them and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, one of the limitations of using (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone is its potential for abuse and addiction, as well as its potential to produce adverse side effects in humans.
Orientations Futures
There are several future directions for research on (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone and other synthetic cannabinoids, including:
1. Development of new drugs for the treatment of medical conditions such as pain, inflammation, and epilepsy.
2. Study of the long-term effects of synthetic cannabinoids on the brain and body.
3. Investigation of the potential for synthetic cannabinoids to be used as tools for studying the endocannabinoid system and its role in various physiological processes.
4. Development of new methods for synthesizing and purifying synthetic cannabinoids.
5. Exploration of the potential for synthetic cannabinoids to be used in combination with other drugs for the treatment of medical conditions.
Méthodes De Synthèse
The synthesis of (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone involves several steps, including the reaction of 2,3-dihydroindole with 4-chlorobenzoyl chloride, followed by the addition of furan-2-carboxylic acid and the reduction of the resulting intermediate. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone has been used in a variety of scientific research applications, including the study of the endocannabinoid system, the effects of cannabinoids on the brain and body, and the development of new drugs for the treatment of various medical conditions. It has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain, and the CB2 receptor, which is primarily located in the immune system.
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-5-11(17-12)13(16)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWWAURDZWBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

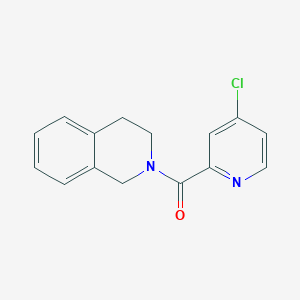
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
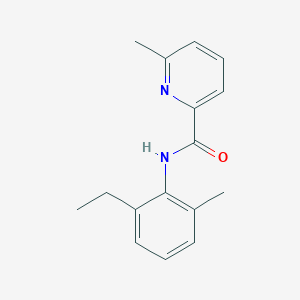

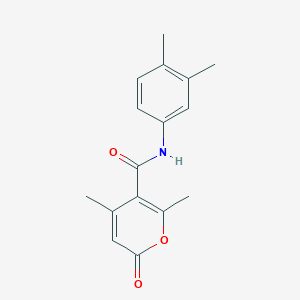

![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
